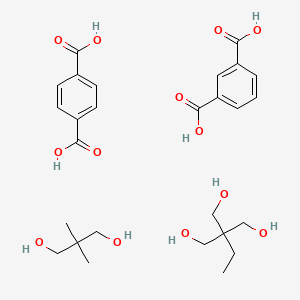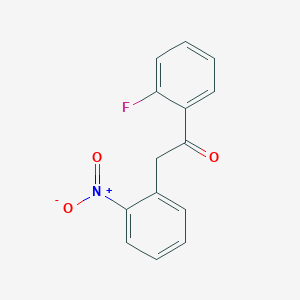![molecular formula C10H10Br2O B14643998 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane CAS No. 51868-08-7](/img/structure/B14643998.png)
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane is an organic compound with the molecular formula C10H10Br2O2 It is a derivative of oxirane, featuring a dibromomethyl group attached to a phenyl ring, which is further connected to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane typically involves the reaction of 2-(dibromomethyl)benzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the activity of epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that target specific biochemical pathways involving epoxides.
Industry: In materials science, this compound is used in the production of polymers and resins with enhanced properties, such as increased thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions. The dibromomethyl group can also participate in further chemical transformations, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(Chloromethyl)phenyl]methyl}oxirane
- 2-{[2-(Bromomethyl)phenyl]methyl}oxirane
- 2-{[2-(Iodomethyl)phenyl]methyl}oxirane
Uniqueness
Compared to its analogs, 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical properties. The dibromomethyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This characteristic allows for a broader range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
51868-08-7 |
|---|---|
Molekularformel |
C10H10Br2O |
Molekulargewicht |
305.99 g/mol |
IUPAC-Name |
2-[[2-(dibromomethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O/c11-10(12)9-4-2-1-3-7(9)5-8-6-13-8/h1-4,8,10H,5-6H2 |
InChI-Schlüssel |
XMZJHMROBMYMAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC=CC=C2C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


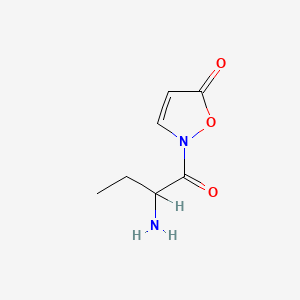
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
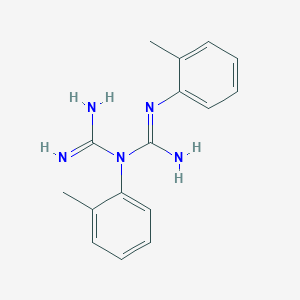
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
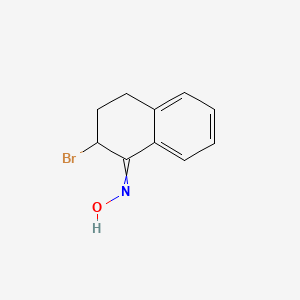
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
